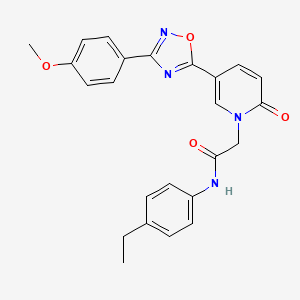
N-(4-ethylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethylphenyl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- An oxadiazole ring
- A pyridine ring
- A methoxyphenyl group
- An ethylphenyl substituent
This structural complexity suggests diverse interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and pyridine rings allow for:
- Hydrogen bonding : Enhancing binding affinity with target proteins.
- π–π interactions : Contributing to the stabilization of the compound within the binding site.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Compounds containing oxadiazole rings have shown cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM .
Antimicrobial Activity
The presence of the methoxy group in the phenyl ring has been linked to enhanced antimicrobial activity. In studies involving related compounds:
- A significant reduction in bacterial growth was noted, suggesting that modifications in the phenolic structure can influence antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The methoxy group enhances lipophilicity, improving membrane permeability.
- The ethylphenyl substituent may provide steric hindrance that influences receptor binding specificity.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies employing the MTT assay demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. For example, compounds with a similar oxadiazole-pyridine framework were effective against breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed promising results for derivatives featuring the methoxyphenyl group. These compounds displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains .
Data Tables
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Anticancer (Breast) | 10 | MCF7 Cell Line |
| Anticancer (Lung) | 12 | A549 Cell Line |
| Antimicrobial | 8 | Staphylococcus aureus |
| Antimicrobial | 10 | Escherichia coli |
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-16-4-9-19(10-5-16)25-21(29)15-28-14-18(8-13-22(28)30)24-26-23(27-32-24)17-6-11-20(31-2)12-7-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJQUMSUWYBHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














